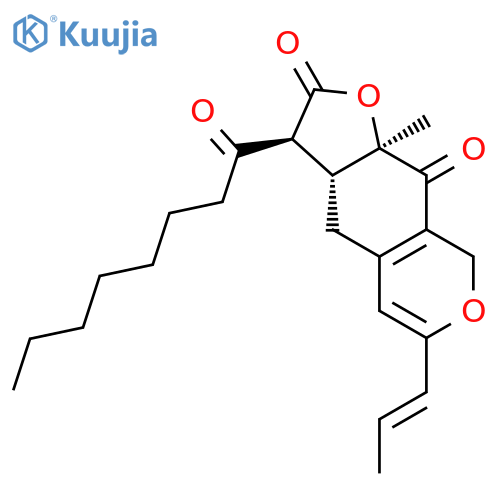Cas no 50980-32-0 (Ankaflavin)

Ankaflavin structure
Ankaflavin 化学的及び物理的性質
名前と識別子
-
- Ankaflavin
- (3S,3aR,9aR)-3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxooctyl)-6-(1E)-1-propen-1-yl-2H-furo[3,2-g][2]benzopyran-2,9(3H)-dione
- HY-N6642
- CS-0062873
- CHEMBL1215462
- F82247
- (3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione
- 1ST2463
- MS-26390
- XA165909
- 50980-32-0
- (3S,3aR,9aR)-9a-Methyl-3-octanoyl-6-((E)-prop-1-en-1-yl)-3a,4,8,9a-tetrahydro-2H-furo[3,2-g]isochromene-2,9(3H)-dione
- AKOS037515363
- GLXC-02494
- DA-70879
- MSK2463
-
- インチ: InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3
- InChIKey: AQTJNEHGKRUSLT-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCC(=O)C1C2CC3=C(COC(\C=C\C)=C3)C(=O)C2(C)OC1=O |c:19,t:12|
計算された属性
- せいみつぶんしりょう: 386.209324g/mol
- ひょうめんでんか: 0
- XLogP3: 4.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 回転可能化学結合数: 8
- どういたいしつりょう: 386.209324g/mol
- 単一同位体質量: 386.209324g/mol
- 水素結合トポロジー分子極性表面積: 69.7Ų
- 重原子数: 28
- 複雑さ: 757
- 同位体原子数: 0
- 原子立体中心数の決定: 3
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 386.5
じっけんとくせい
- 密度みつど: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.014 g/l)(25ºC)、
Ankaflavin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T10327-10mg |
Ankaflavin |
50980-32-0 | 10mg |
¥ 13700 | 2023-09-07 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54958-5mg |
Ankaflavin |
50980-32-0 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T10327-10 mg |
Ankaflavin |
50980-32-0 | 10mg |
¥14060.00 | 2022-04-26 | ||
| ChemScence | CS-0062873-10mg |
Ankaflavin |
50980-32-0 | 10mg |
$1650.0 | 2022-04-27 | ||
| MedChemExpress | HY-N6642-1mg |
Ankaflavin |
50980-32-0 | 98.33% | 1mg |
¥3200 | 2024-04-18 | |
| ChemScence | CS-0062873-1mg |
Ankaflavin |
50980-32-0 | 1mg |
$550.0 | 2022-04-27 | ||
| TRC | A214995-0.2mg |
Ankaflavin |
50980-32-0 | 0.2mg |
$ 120.00 | 2021-05-07 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP4056-5mg |
Ankaflavin |
50980-32-0 | 98% | 5mg |
$220 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4056-10mg |
Ankaflavin |
50980-32-0 | 98% | 10mg |
$370 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4056-100mg |
Ankaflavin |
50980-32-0 | 98% | 100mg |
$1600 | 2023-09-20 |
Ankaflavin サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:50980-32-0)Ankaflavin
注文番号:LE12360
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:07
価格 ($):discuss personally
Ankaflavin 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
50980-32-0 (Ankaflavin) 関連製品
- 50-04-4(Cortisone acetate)
- 52-21-1(prednisolone acetate)
- 53-36-1(Methylprednisolone Acetate)
- 56-47-3(Deoxy Corticosterone Acetate)
- 57-85-2(Testosterone propionate)
- 71-58-9(Medroxyprogesterone acetate)
- 87-55-8(2-Methyl-5-oxo-1-cyclopentenyl Propionate)
- 58-20-8(Testosterone Cypionate)
- 77-06-5(Gibberellic acid)
- 50-03-3(Hydrocortisone acetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:50980-32-0)Ankaflavin

清らかである:99%/99%
はかる:1mg/5mg
価格 ($):159.0/557.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:50980-32-0)Ankaflavin

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ




